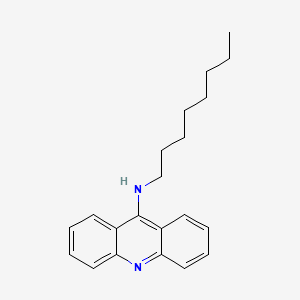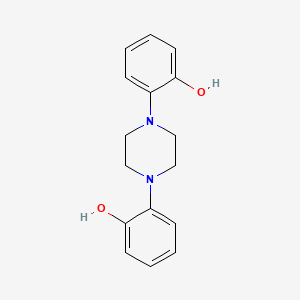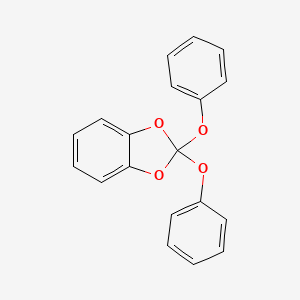
(3-Methoxyphenyl)methanol;methylcarbamic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methoxyphenyl)methanol and methylcarbamic acid are two distinct chemical compounds. (3-Methoxyphenyl)methanol, also known as m-anisyl alcohol, is an organic compound with the molecular formula C8H10O2. It is a derivative of benzyl alcohol where the benzene ring is substituted with a methoxy group at the meta position. Methylcarbamic acid, on the other hand, is an organic compound with the molecular formula CH3NHCOOH. It is a derivative of carbamic acid where one of the hydrogen atoms is replaced by a methyl group.
准备方法
Synthetic Routes and Reaction Conditions
(3-Methoxyphenyl)methanol: can be synthesized through several methods. One common method involves the reduction of 3-methoxybenzaldehyde using sodium borohydride (NaBH4) in methanol. The reaction is typically carried out at room temperature and yields (3-Methoxyphenyl)methanol as the primary product .
Methylcarbamic acid: can be prepared by reacting methylamine with carbon dioxide. This reaction is typically carried out under high pressure and at elevated temperatures to ensure the formation of methylcarbamic acid .
Industrial Production Methods
In industrial settings, (3-Methoxyphenyl)methanol is often produced through the catalytic hydrogenation of 3-methoxybenzaldehyde. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and hydrogen gas under high pressure .
Methylcarbamic acid is produced industrially by the reaction of methyl isocyanate with water. This method is preferred due to its high yield and efficiency .
化学反应分析
Types of Reactions
(3-Methoxyphenyl)methanol: undergoes several types of chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Methylcarbamic acid: primarily undergoes hydrolysis to form methylamine and carbon dioxide. This reaction is typically catalyzed by acids or bases .
Common Reagents and Conditions
Oxidation of (3-Methoxyphenyl)methanol: Common oxidizing agents include PCC and KMnO4.
Reduction of (3-Methoxyphenyl)methanol: LiAlH4 is commonly used as a reducing agent, and the reaction is carried out in anhydrous ether at low temperatures.
Major Products Formed
Oxidation: 3-Methoxybenzaldehyde
Reduction: 3-Methoxyphenylmethane
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(3-Methoxyphenyl)methanol: has several applications in scientific research:
Biology: It is used in the study of enzyme-catalyzed reactions involving alcohols.
Industry: It is used as a fragrance and flavoring agent in the food and cosmetic industries.
Methylcarbamic acid: is primarily used in the production of pesticides and herbicides. It is also used as an intermediate in the synthesis of pharmaceuticals .
作用机制
(3-Methoxyphenyl)methanol: exerts its effects primarily through interactions with enzymes that catalyze the oxidation and reduction of alcohols. It acts as a substrate for these enzymes, leading to the formation of various metabolites .
Methylcarbamic acid: acts by inhibiting the activity of certain enzymes involved in the synthesis of nucleic acids. This inhibition disrupts cellular processes, leading to the death of the target organism .
相似化合物的比较
(3-Methoxyphenyl)methanol: is similar to other methoxy-substituted benzyl alcohols, such as 4-methoxybenzyl alcohol and 2-methoxybenzyl alcohol. its unique substitution pattern at the meta position gives it distinct chemical and physical properties .
Methylcarbamic acid: is similar to other carbamic acids, such as ethylcarbamic acid and propylcarbamic acid. Its methyl group provides it with unique reactivity and biological activity compared to its analogs .
Similar Compounds
- 4-Methoxybenzyl alcohol
- 2-Methoxybenzyl alcohol
- Ethylcarbamic acid
- Propylcarbamic acid
属性
CAS 编号 |
112030-49-6 |
|---|---|
分子式 |
C10H15NO4 |
分子量 |
213.23 g/mol |
IUPAC 名称 |
(3-methoxyphenyl)methanol;methylcarbamic acid |
InChI |
InChI=1S/C8H10O2.C2H5NO2/c1-10-8-4-2-3-7(5-8)6-9;1-3-2(4)5/h2-5,9H,6H2,1H3;3H,1H3,(H,4,5) |
InChI 键 |
NQWJWELXOKWVHX-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)O.COC1=CC=CC(=C1)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



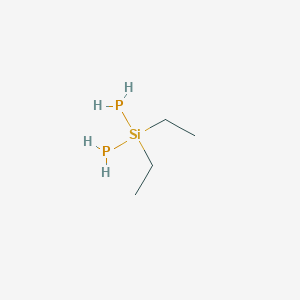
![N'-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14322899.png)

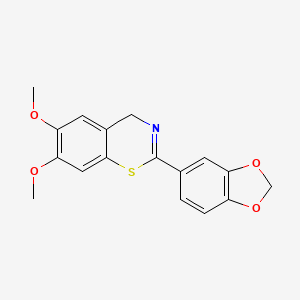
![Benzothiazolium, 3-methyl-2-[(1-methyl-4(1H)-pyridinylidene)methyl]-](/img/structure/B14322913.png)
![6-[(But-3-yn-1-yl)oxy]-N,N-dimethyl-1,2,4,5-tetrazin-3-amine](/img/structure/B14322918.png)

